molecular formula C19H24N4O6S B2986755 N-cyclohexyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1396806-40-8

N-cyclohexyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2986755
CAS No.: 1396806-40-8
M. Wt: 436.48
InChI Key: GGZBMQXJZCBTGW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic small molecule characterized by a central azetidine ring fused to a 1,2,4-oxadiazole moiety substituted at position 5 with a thiophen-3-yl group. The acetamide side chain features an N-cyclohexyl substituent, and the compound is stabilized as an oxalate salt.

Properties

IUPAC Name

N-cyclohexyl-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S.C2H2O4/c22-15(18-14-4-2-1-3-5-14)10-21-8-13(9-21)17-19-16(20-23-17)12-6-7-24-11-12;3-1(4)2(5)6/h6-7,11,13-14H,1-5,8-10H2,(H,18,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZBMQXJZCBTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (CAS Number: 1396806-40-8) is a compound with a complex molecular structure, characterized by its unique combination of thiophene and oxadiazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C19H24N4O6S, with a molecular weight of 436.48 g/mol. It typically exhibits a purity of around 95% .

Biological Activity Overview

The biological activity of this compound is primarily investigated through its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and thiophene structures often demonstrate significant antimicrobial effects. A study highlighted the efficacy of similar oxadiazole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the thiophene ring in the structure enhances the lipophilicity and bioactivity of these compounds, making them promising candidates for antibiotic development.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA12 µg/mL
Compound BE. coli15 µg/mL
N-cyclohexyl...Staphylococcus spp.10 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profiles of potential therapeutic agents. In vitro studies have shown that certain derivatives exhibit low cytotoxicity against normal cell lines such as L929 fibroblasts. For instance, some synthesized oxadiazole derivatives indicated an increase in cell viability at specific concentrations, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Results for N-cyclohexyl Derivatives

Compound NameCell LineConcentration (µM)Cell Viability (%)
N-cyclohexyl...L92910095
Compound CA54950110
Compound DHepG220090

The mechanism by which N-cyclohexyl derivatives exert their biological effects is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of the -N=CO group in the oxadiazole structure may play a critical role in gene transcription modulation related to biofilm formation in bacteria .

Case Studies

Several studies have focused on similar compounds within the same chemical class to evaluate their biological activity:

  • Study on Antimicrobial Activity : A series of synthesized oxadiazole derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain cases.
  • Cytotoxicity Evaluation : In a comparative study, various oxadiazole derivatives were tested against cancer cell lines (A549 and HepG2), showing promising results with enhanced cell viability compared to untreated controls.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The N-cyclohexyl group in the target compound distinguishes it from analogs with alternative substituents:

  • N-phenyl analog (): Replacing cyclohexyl with phenyl reduces steric bulk but may enhance aromatic interactions in biological systems. No yield or melting point data are provided for direct comparison.
  • N-cyclopropyl analog (): Features a cyclopropyl group (C13H18N4O6, MW 326.31). The smaller cyclopropyl substituent could influence solubility and metabolic stability compared to the bulkier cyclohexyl group .

Modifications on the 1,2,4-Oxadiazole Ring

  • Thiophen-3-yl vs. Thiophen-2-yl (): The thiophen-2-yl analog (CAS 1351608-73-5) differs in the position of the sulfur heteroatom, which alters electronic properties and binding affinities in sulfur-rich environments .

Oxalate Salt vs. Free Base or Other Salts

The oxalate counterion improves solubility and crystallinity compared to free base forms. For example, the N-cyclopropyl analog in is also an oxalate salt, suggesting a common strategy for enhancing physicochemical properties .

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituent (Acetamide) Oxadiazole Substituent Molecular Formula Molecular Weight Melting Point (°C)
Target Compound Cyclohexyl Thiophen-3-yl Not provided Not provided Not available
N-phenyl analog () Phenyl Thiophen-3-yl Not provided Not provided Not available
N-cyclopropyl analog () Cyclopropyl 3-Methyl C13H18N4O6 326.31 Not available
Thiazol-2-yl analog () Thiazol-2-yl Thiophen-2-yl C16H15N5O6S2 437.5 Not available
Cyclopropyl-oxadiazole analog () Tetrahydrofuran-methyl 3-Cyclopropyl C17H24N4O7 396.4 Not available

Key Observations:

  • Molecular Weight : The thiazol-2-yl analog (437.5 g/mol) is heavier due to the sulfur-rich thiazole and thiophene groups .

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